molecular formula C9H11ClN2O B8188274 4-Methoxy-1H-indol-6-ylamine hydrochloride

4-Methoxy-1H-indol-6-ylamine hydrochloride

Cat. No.: B8188274
M. Wt: 198.65 g/mol
InChI Key: HTOJITWGIOWMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1H-indol-6-ylamine hydrochloride (CAS: 1965309-82-3) is a high-purity chemical building block offered for research and development purposes. With a molecular formula of C 9 H 11 ClN 2 O and a molecular weight of 198.65 g/mol , this compound serves as a versatile synthon in organic synthesis and medicinal chemistry, particularly for constructing complex indole-based structures . The indole scaffold is a privileged structure in drug discovery, and this specific amine-functionalized, methoxy-substituted derivative is valuable for exploring structure-activity relationships. It is especially useful as a precursor in the synthesis of more complex molecules, such as those targeting neurological pathways, given that structurally related indole compounds are known to exhibit activity on melatonin receptors . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-indol-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-12-9-5-6(10)4-8-7(9)2-3-11-8;/h2-5,11H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOJITWGIOWMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development for 4 Methoxy 1h Indol 6 Ylamine Hydrochloride

Retrosynthetic Analysis and Key Disconnections for the 4-Methoxy-1H-indol-6-ylamine Hydrochloride Core

A logical retrosynthetic analysis of this compound begins with the final salt formation, a straightforward acid-base reaction. The primary target is the free base, 4-Methoxy-1H-indol-6-ylamine. The key functionalities to disconnect are the C-N bond of the amino group and the indole (B1671886) ring itself.

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This leads to the key intermediate, 4-methoxy-6-nitro-1H-indole . This precursor simplifies the synthesis to the construction of a substituted indole ring.

Further disconnection of the indole ring can be envisioned through several classical and modern synthetic routes. A prominent approach involves the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring. For instance, the Leimgruber-Batcho indole synthesis offers a powerful disconnection to an o-nitrotoluene derivative. In this case, the precursor would be a suitably substituted 2-methyl-3-nitroanisole (B1293961) derivative, which already contains the required methoxy (B1213986) and a masked amino (nitro) group in the correct positions relative to the methyl group that will ultimately form part of the indole ring.

An alternative disconnection could involve forming the benzene ring onto a pre-existing pyrrole, or a convergent approach where both rings are formed in a final cyclization step. However, the former is less common, and the latter often lacks the regiocontrol required for this specific substitution pattern. Therefore, the most strategically sound disconnection points towards the synthesis of a 4-methoxy-6-nitro-1H-indole intermediate.

Evaluation of Classical Indole Synthesis Approaches for Methoxy- and Amino-Substituted Derivatives

Several classical methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. However, their application to highly substituted indoles, particularly those with a mix of electron-donating (methoxy, amino) and potentially deactivating (nitro) groups, requires careful evaluation. chim.it

Fischer Indole Synthesis : This method involves the acid-catalyzed cyclization of a phenylhydrazone. For the target molecule, this would require a (3-methoxy-5-nitrophenyl)hydrazine (B11049201) and a suitable aldehyde or ketone. While versatile, the Fischer synthesis can suffer from harsh acidic conditions, which might not be compatible with certain functional groups, and the regiochemical outcome with unsymmetrical ketones can be difficult to control.

Bischler–Möhlau Indole Synthesis : This approach involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative. researchgate.net Synthesizing 2-arylindoles is the primary application of this method. researchgate.net For the target molecule, this would necessitate a suitably substituted aniline, which could be challenging to prepare and might not lead to the desired substitution pattern on the indole core. The often harsh reaction conditions and potential for side products also limit its applicability for complex molecules. organic-chemistry.org

Hemetsberger Indole Synthesis : This synthesis involves the thermal decomposition of an α-azidocinnamic ester. stackexchange.com While it can be effective for certain substitution patterns, the preparation of the requisite azido (B1232118) precursors can be hazardous and synthetically demanding.

The Leimgruber-Batcho indole synthesis, a variation of the Reissert indole synthesis, is particularly well-suited for the synthesis of indoles from o-nitrotoluenes. This method involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. This approach is advantageous for the synthesis of 4-Methoxy-1H-indol-6-ylamine as it allows for the early introduction of the methoxy and nitro groups on the benzene ring, providing excellent regiocontrol.

Development of Novel and Optimized Synthetic Pathways

Modern synthetic chemistry has introduced a plethora of new tools for the construction of complex heterocyclic systems, offering milder reaction conditions, greater functional group tolerance, and improved efficiency over classical methods.

Transition Metal-Catalyzed Coupling Reactions for Indole Ring Construction

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and heterocycles, including indoles.

Suzuki-Miyaura Coupling : This reaction can be used to form key C-C bonds in the indole synthesis. For instance, a suitably substituted o-haloaniline could be coupled with a boronic acid derivative, followed by a cyclization step to form the indole ring. chemicalbook.comnih.gov While powerful, this approach would require careful planning of the starting materials to achieve the desired 4-methoxy-6-amino substitution pattern.

Sonogashira Coupling : The Sonogashira coupling of a terminal alkyne with an o-haloaniline is a widely used method for indole synthesis. orgsyn.org The resulting o-alkynyl-aniline can then be cyclized under various conditions to afford the indole. This method offers a high degree of flexibility in introducing substituents on both the benzene and pyrrole rings. researchgate.net

The following table provides a general overview of the conditions often employed in these reactions for indole synthesis:

Coupling ReactionCatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)2 or Pd(PPh3)4PPh3, SPhos, or XPhosK2CO3, Cs2CO3, or K3PO4Dioxane, Toluene, or DMF80-120
Sonogashira PdCl2(PPh3)2PPh3CuI (co-catalyst), Et3NDMF or TolueneRoom Temp - 100

Transition-Metal-Free Synthesis Innovations for Aminoindole Formation

Recent advancements have focused on developing more sustainable and cost-effective synthetic methods that avoid the use of transition metals. jmchemsci.com For the synthesis of aminoindoles, several innovative transition-metal-free approaches have emerged. One such strategy involves the reaction of 2-nitrochalcones with ammonia (B1221849) or primary amines. This method proceeds via a Michael addition followed by an intramolecular cyclization and reduction of the nitro group in a one-pot fashion to deliver 3-aminoindole derivatives. acs.org While this specific example leads to 3-aminoindoles, the underlying principle of using nitroarenes as precursors for in situ cyclization and amination represents a promising avenue for transition-metal-free indole synthesis.

Regioselective Functionalization Techniques for Indole Ring Substitution

Achieving the desired 4,6-disubstitution pattern on the indole ring requires precise control over the regioselectivity of the reactions. If starting from a pre-formed 4-methoxyindole, the introduction of a functional group at the 6-position is a key step. Electrophilic aromatic substitution on the indole nucleus typically occurs at the C3 position due to the electron-rich nature of the pyrrole ring. Therefore, direct functionalization of the benzene ring can be challenging.

One strategy to overcome this is to use a directing group. For example, the nitrogen of the indole can be protected with a group that directs electrophilic substitution to the desired position on the benzene ring. Alternatively, a blocking group can be placed at the C3 position to prevent reaction at that site and encourage substitution on the carbocyclic ring.

A more direct approach, as alluded to in the retrosynthetic analysis, is to construct the indole ring from a benzene derivative that already possesses the desired substitution pattern. This avoids the challenges of post-functionalization of the indole core. For instance, starting with 3-methoxy-5-nitroaniline (B1585972) and building the indole ring from there would ensure the correct placement of the substituents.

Hydrogenation and Reduction Strategies for Amino Group Introduction

The final key step in the synthesis of 4-Methoxy-1H-indol-6-ylamine is the reduction of the corresponding 4-methoxy-6-nitro-1H-indole. A variety of reducing agents can be employed for this transformation, and the choice of reagent can depend on the presence of other functional groups in the molecule.

Commonly used methods for the reduction of nitroarenes to anilines include:

Reducing AgentSolventConditionsComments
H2/Pd-C Ethanol, Methanol, or Ethyl Acetate1-4 atm H2, Room TemperatureA clean and efficient method, generally high yielding.
SnCl2·2H2O Ethanol or Ethyl AcetateRefluxA classical method, effective but can require acidic workup.
Fe/HCl or Fe/NH4Cl Ethanol/WaterRefluxAn inexpensive and effective method, often used in industrial settings.
Sodium Dithionite (Na2S2O4) Water/THF or MethanolRoom Temperature to RefluxA mild reducing agent, useful for sensitive substrates.

Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is a preferred method due to its high efficiency and the clean nature of the reaction, with water being the only byproduct. For the reduction of 4-methoxy-6-nitro-1H-indole, this method is expected to be highly effective and would not affect the methoxy group or the indole ring under standard conditions.

Considerations for Scalable Synthesis and Process Chemistry

The successful transition of a synthetic route from laboratory scale to industrial production for a pharmaceutical intermediate like this compound necessitates a thorough evaluation of process chemistry principles. Key considerations include the selection of a robust and economically viable synthetic strategy, optimization of reaction conditions for safety and efficiency, and the development of scalable purification and isolation procedures. For this specific molecule, a plausible and scalable synthetic approach is a modified Leimgruber-Batcho indole synthesis. wikipedia.orgresearchgate.netjournalijar.comresearchgate.netdurham.ac.uk This route is advantageous due to the availability of starting materials and the generally high yields reported for this type of transformation. wikipedia.org

The proposed scalable synthesis can be divided into four primary stages:

Dinitration of a Methoxy-Toluene Precursor: Introduction of two nitro groups onto a suitable starting material.

Enamine Formation: Reaction of the dinitrated intermediate with a formamide acetal.

Reductive Cyclization: Formation of the indole ring and simultaneous reduction of a nitro group to the primary amine.

Hydrochloride Salt Formation and Crystallization: Isolation of the final product in a stable, crystalline form.

Each of these stages presents unique challenges and opportunities for process optimization on a large scale.

Process Chemistry Considerations:

Reagent Selection: A common nitrating agent for large-scale production is a mixture of concentrated nitric acid and sulfuric acid. The ratio of these acids, along with the reaction temperature, will significantly influence the degree and position of nitration.

Reaction Conditions: The nitration of activated aromatic rings like methoxytoluenes is highly exothermic. Therefore, precise temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts. A temperature range of -5°C to 5°C is often employed for such transformations. google.com

Work-up and Purification: Quenching the reaction mixture on ice-water is a standard procedure to precipitate the crude dinitro product. Subsequent purification would likely involve recrystallization from a suitable solvent system, such as ethanol/water, to achieve the desired purity for the next step.

ParameterTypical Industrial ConditionsKey Considerations
Starting Material 3-Methoxy-tolueneReadily available and cost-effective.
Nitrating Agent HNO₃/H₂SO₄ mixtureRatio needs to be optimized for dinitration.
Temperature -5°C to 5°CCrucial for controlling exotherm and selectivity.
Reaction Time 2-6 hoursMonitored by in-process controls (e.g., HPLC).
Work-up Quenching in ice-waterSafe and effective method for initial product isolation.
Purification Recrystallization (e.g., from ethanol/water)To remove isomeric impurities.

The Leimgruber-Batcho synthesis proceeds via the formation of an enamine from the ortho-nitrotoluene derivative. wikipedia.orgresearchgate.net In this case, the dinitrated product from the previous step would be reacted with a formamide acetal.

Process Chemistry Considerations:

Reagent Selection: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a common reagent for this transformation. The use of a secondary amine, such as pyrrolidine, can accelerate the reaction. wikipedia.org

Solvent Selection: The reaction is often carried out in a high-boiling aprotic solvent like dimethylformamide (DMF). On a large scale, solvent choice will also be influenced by factors such as cost, toxicity, and ease of recovery.

Temperature and Reaction Time: The reaction typically requires heating to drive it to completion. Microwave-assisted synthesis has been shown to significantly reduce reaction times in some cases, which could be explored for process intensification. durham.ac.uk

Impurity Profile: The stability of the enamine intermediate can be a concern, and in some instances, it is not isolated but carried forward in a one-pot procedure to the next step. This can improve process efficiency and reduce waste. journalijar.com

ParameterTypical Industrial ConditionsKey Considerations
Reagents DMF-DMA, Pyrrolidine (catalytic)Pyrrolidine can increase the reaction rate.
Solvent DMFHigh boiling point, good solubility for reactants.
Temperature 80-120°COptimized to balance reaction rate and stability.
Reaction Time 4-12 hoursMonitored by in-process controls.
Work-up Direct use in next step or isolation by crystallizationOne-pot procedures can be more efficient. journalijar.com

This is a critical step where the indole ring is formed, and one of the nitro groups is selectively reduced to an amine. The choice of reducing agent and catalyst is paramount for achieving high yield and the correct product.

Process Chemistry Considerations:

Reduction Method: Catalytic hydrogenation is often the method of choice for large-scale nitro group reductions due to its efficiency and cleaner waste streams compared to metal/acid reductions. sciencemadness.org Common catalysts include palladium on carbon (Pd/C) or Raney nickel.

Catalyst Selection and Loading: The choice of catalyst can influence the selectivity of the reduction. For instance, certain catalysts may favor the reduction of one nitro group over the other due to steric or electronic effects. Catalyst loading is a key parameter to optimize for cost-effectiveness and reaction efficiency.

Hydrogen Source and Pressure: The use of hydrogen gas requires specialized high-pressure reactors and stringent safety protocols. Transfer hydrogenation using a hydrogen donor like hydrazine (B178648) or formic acid can be an alternative. wikipedia.org

Solvent and Temperature: The choice of solvent (e.g., ethanol, ethyl acetate) will depend on the solubility of the enamine and the compatibility with the hydrogenation catalyst. The reaction is often run at elevated temperatures and pressures to ensure complete conversion.

Purification: After the reaction, the catalyst is removed by filtration. The crude product in the filtrate can then be purified by crystallization or chromatography. For large-scale production, crystallization is the preferred method.

ParameterTypical Industrial ConditionsKey Considerations
Reduction Method Catalytic HydrogenationCleaner and more efficient than metal/acid reductions. sciencemadness.org
Catalyst Pd/C or Raney NickelCatalyst choice can impact selectivity.
Hydrogen Source H₂ gas (high pressure) or transfer hydrogenationH₂ gas requires specialized equipment.
Solvent Ethanol, Ethyl AcetateMust be compatible with the catalyst and reactants.
Temperature 40-80°CTo facilitate the reaction without degradation.
Pressure 50-100 psi (for H₂ gas)To ensure efficient hydrogenation.
Purification Filtration to remove catalyst, followed by crystallizationCrystallization is more scalable than chromatography.

The final step is the formation of the hydrochloride salt to improve the stability and handling of the aminoindole product. The crystallization of this salt is a critical step that determines the purity, particle size, and polymorphic form of the final product. google.comgoogle.comgoogleapis.com

Process Chemistry Considerations:

Acid Source: Anhydrous hydrogen chloride (either as a gas or a solution in an organic solvent like isopropanol (B130326) or diethyl ether) is typically used to form the hydrochloride salt. The use of aqueous HCl can be problematic if an anhydrous product is required. google.com

Solvent Selection for Crystallization: The choice of solvent is crucial for obtaining a crystalline product with good yield and purity. A solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble is ideal. Anti-solvent addition is a common technique to induce crystallization.

Control of Crystallization: The rate of cooling, agitation speed, and the rate of anti-solvent addition can all influence the crystal size distribution and polymorphic form. Careful control of these parameters is necessary to ensure a consistent product.

Drying: The final product must be dried under controlled conditions (e.g., in a vacuum oven at a specific temperature) to remove residual solvents and moisture without causing degradation.

ParameterTypical Industrial ConditionsKey Considerations
Acid Source Anhydrous HCl (gas or solution in organic solvent)To avoid the introduction of water. google.com
Crystallization Solvent Isopropanol, Ethanol, Ethyl AcetateSelected based on solubility profile of free base and salt.
Crystallization Method Cooling crystallization or anti-solvent additionTo control crystal formation and size.
Temperature Control Gradual cooling to maximize yield and crystal sizeRapid cooling can lead to small, impure crystals.
Drying Vacuum oven at 40-60°CTo remove residual solvents without degradation.

Mechanistic Investigations of 4 Methoxy 1h Indol 6 Ylamine Hydrochloride Reactivity

Studies on Electrophilic and Nucleophilic Aromatic Substitution Patterns of the Indole (B1671886) Ring

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The presence of both a methoxy (B1213986) group at the 4-position and an amino group at the 6-position significantly enhances the electron density of the benzene (B151609) portion of the indole, influencing the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the indole nucleus is the most characteristic reaction. The position of attack is dictated by the ability of the ring system to stabilize the resulting cationic intermediate, often referred to as a Wheland intermediate. For a typical indole, electrophilic attack occurs preferentially at the C3 position of the pyrrole (B145914) ring, as the positive charge in the transition state can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.

In the case of 4-methoxy-1H-indol-6-ylamine, the directing effects of the substituents must be considered. The 4-methoxy and 6-amino groups are both strongly activating, ortho-, para-directing groups. Their influence extends primarily to the benzenoid ring.

C3 Position: Remains the most nucleophilic site on the pyrrole ring and is the primary target for many electrophiles under mild conditions.

C7 Position: This position is ortho to the strongly activating 4-methoxy group and para to the 6-amino group, making it highly activated towards electrophilic substitution.

C5 Position: This position is ortho to both the 4-methoxy and 6-amino groups, also rendering it highly electron-rich.

C2 Position: While generally less reactive than C3, substitution at C2 can occur, particularly if the C3 position is blocked or under more forcing reaction conditions. The activating methoxy group can enhance the reactivity of the C2 position. acs.org

Common electrophilic substitution reactions include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO), typically at the C3 position, using a Vilsmeier reagent (e.g., POCl₃/DMF). wikipedia.orgijpcbs.comorganic-chemistry.org The resulting iminium ion intermediate is then hydrolyzed to yield the aldehyde.

Mannich Reaction: This reaction introduces an aminomethyl group, also typically at the C3 position, by reacting the indole with formaldehyde (B43269) and a secondary amine. wikipedia.orgchemtube3d.comnih.govyoutube.com The electron-donating groups on the benzene ring facilitate the formation of the electrophilic iminium ion required for the reaction. Studies on 4,6-dimethoxyindoles have shown that Mannich reactions can also be directed to the C2 and C7 positions under specific conditions. arkat-usa.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the indole ring is generally difficult due to its electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the 4-methoxy and 6-amino groups are activating, the hydrochloride salt form of the amine introduces a degree of deactivation. However, direct SNAr on the unsubstituted ring is not a primary reaction pathway. Nucleophilic substitution is more relevant to reactions involving leaving groups attached to the ring, which are not present in the parent compound.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Activating Groups' Influence Predicted Reactivity
C3 Inherent high nucleophilicity of the pyrrole ring Highest
C7 Ortho to 4-MeO, Para to 6-NH₂ High
C5 Ortho to 4-MeO, Ortho to 6-NH₂ High
C2 Less reactive than C3, but activated by 4-MeO Moderate

Reactivity of the Primary Amine Group: Amidation, Alkylation, and Arylation Mechanisms

The primary amine group at the C6 position is a key site for functionalization, allowing for the introduction of a wide variety of substituents through standard amine chemistries.

Amidation: The primary amine can be readily acylated to form amides using acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide bond and eliminate a leaving group. Direct amidation of indoles at the C3 position has also been reported using electrophilic N-benzenesulfonyloxyamides. nih.gov

Alkylation: Nucleophilic substitution reactions with alkyl halides (SN2 mechanism) or reductive amination with aldehydes or ketones are common methods for alkylating the primary amine.

Direct Alkylation: The amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is typically required to neutralize the hydrogen halide produced.

Reductive Amination: The amine first condenses with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the alkylated amine.

Arylation: The introduction of an aryl group onto the primary amine is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.orgpearson.com This reaction involves the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst and a base. The catalytic cycle generally involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by the base to form a palladium-amido complex.

Reductive elimination from the Pd(II) complex to form the C-N bond and regenerate the Pd(0) catalyst.

Table 2: Key Reactions of the Primary Amine Group

Reaction Reagents Mechanism Product
Amidation Acyl chloride, Base Nucleophilic Acyl Substitution N-Acyl indole
Alkylation Alkyl halide, Base SN2 N-Alkyl indole
Reductive Amination Aldehyde/Ketone, Reducing Agent Imine formation followed by reduction N-Alkyl indole
Arylation Aryl halide, Pd catalyst, Base Buchwald-Hartwig Cross-Coupling N-Aryl indole

Chemical Transformations of the Indole Nitrogen (N1) and Methoxy Group

Indole Nitrogen (N1) Reactivity:

The N-H proton of the indole ring is weakly acidic and can be removed by a strong base to generate an indolyl anion. This anion is a potent nucleophile and can undergo various reactions.

N-Alkylation/N-Arylation: The indolyl anion can react with alkyl halides or be used in transition metal-catalyzed arylation reactions to introduce substituents at the N1 position.

N-Acylation: Reaction with acylating agents can introduce an acyl group at the N1 position. This is often done using a base like sodium hydride (NaH) to deprotonate the indole, followed by the addition of an acyl chloride or anhydride. nih.govbeilstein-journals.orgresearchgate.net

Methoxy Group Transformations:

The 4-methoxy group is generally stable, but it can be cleaved to reveal a hydroxyl group under specific conditions.

O-Demethylation: This is a common transformation for aryl methyl ethers. Strong Lewis acids like boron tribromide (BBr₃) are highly effective for this purpose. chem-station.comreddit.comcommonorganicchemistry.comresearchgate.netnih.gov The mechanism involves coordination of the Lewis acid to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. Strong protic acids like HBr can also be used, typically at elevated temperatures. commonorganicchemistry.com The presence of a primary amine on the ring requires careful selection of reagents and conditions to avoid side reactions. researchgate.net

Pericyclic Reactions and Rearrangements within the Indole System

The indole nucleus, particularly when substituted with vinyl or allyl groups, can participate in pericyclic reactions. These reactions are concerted processes that proceed through a cyclic transition state.

Diels-Alder Reactions: Vinylindoles can act as dienes in [4+2] cycloaddition reactions with dienophiles to form annulated indole structures. acs.orgumn.edunih.govbeilstein-journals.orgmdpi.com The electron-rich nature of the 4-methoxy-substituted indole ring would influence the reactivity and regioselectivity of such cycloadditions. For instance, a vinyl group at the C3 position would create a diene system capable of reacting with electron-deficient alkenes.

Sigmatropic Rearrangements: These are concerted reactions involving the migration of a σ-bond across a π-system. The Fischer indole synthesis, a classic method for forming indoles, itself involves a key elsevierpure.comelsevierpure.com-sigmatropic rearrangement of an N-phenylhydrazone intermediate. chemtube3d.comrsc.org Substituted indoles can undergo various sigmatropic rearrangements, such as the Claisen rearrangement (a elsevierpure.comelsevierpure.com-sigmatropic shift) if an allyl ether moiety is present. Recent studies have also explored organocatalytic acs.orgelsevierpure.com sigmatropic rearrangements of indole alkyl ethers. acs.org

While direct examples involving 4-methoxy-1H-indol-6-ylamine are not prevalent, functionalization of the indole core or the amine group could generate precursors for these powerful ring-forming and rearrangement reactions.

Kinetic and Thermodynamic Parameters of Key Reaction Pathways

The outcome of reactions involving the indole ring is often a delicate balance between kinetic and thermodynamic control.

Electrophilic Substitution: For the electrophilic substitution of indole, attack at the C3 position generally has the lowest activation energy (kinetic control) and leads to the most stable intermediate and product (thermodynamic control). pearson.com The presence of activating groups like methoxy and amino groups would be expected to lower the activation barrier for substitution at multiple positions (C3, C5, C7), but C3 is likely to remain the kinetically preferred site for many electrophiles. Kinetic studies of the rearrangement of 3,3-disubstituted indolenines (intermediates in some electrophilic substitutions) to 2,3-disubstituted indoles have provided valuable data on the migratory aptitudes of various groups, highlighting the thermodynamic drive to regain aromaticity. rsc.org

N1 vs. C3 Reactivity: In reactions like nitrosation, kinetic studies on 3-substituted indoles have shown that the final product is often an equilibrium between the reactants and the 1-nitroso derivative, indicating that N1-substitution can be a reversible, kinetically favored process. rsc.org

Stability of Intermediates: The stability of the Wheland intermediate is a key factor in determining the regioselectivity of electrophilic aromatic substitution. Computational studies have confirmed that the intermediate formed by attack at C3 is significantly more stable than that formed by attack at C2, primarily because the aromaticity of the benzene ring is preserved. imperial.ac.uk Thermodynamic properties for indole and its derivatives have been determined calorimetrically, providing a basis for predicting the Gibbs energies of reaction for various transformations. osti.gov The relative stability of indole isomers has also been analyzed through computational methods. researchgate.netnih.gov

Table 3: Summary of Kinetic vs. Thermodynamic Considerations

Reaction Type Kinetically Favored Position Thermodynamically Favored Position Rationale
Electrophilic Substitution C3 C3 Lowest activation energy and most stable Wheland intermediate.
N-Protonation/Alkylation N1 C3 (for protonation) N-protonation is often faster but C3-protonation leads to a more stable cation.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Methoxy 1h Indol 6 Ylamine Hydrochloride and Its Derivatives

Application of High-Resolution Multi-Dimensional NMR Techniques (e.g., 2D-NMR, Solid-State NMR) for Complex Structure Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For a molecule like 4-Methoxy-1H-indol-6-ylamine hydrochloride, with multiple protons and carbons in similar electronic environments, one-dimensional (1D) NMR spectra can be ambiguous. High-resolution multi-dimensional NMR techniques are essential for unequivocal assignments.

2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to map out the complete bonding framework.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the indole (B1671886) core, it would show correlations between H-2 and H-3 (if present), and between H-5 and H-7 on the benzene (B151609) ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is the most effective method for assigning the ¹³C signals based on the previously assigned ¹H signals.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the protons of the methoxy (B1213986) group (4-OCH₃) would show an HMBC correlation to the C-4 carbon, confirming its position.

Expected NMR Data: Based on the analysis of similar indole derivatives, a predicted set of NMR chemical shifts can be compiled. The hydrochloride salt form and the presence of both electron-donating groups (-NH₂ and -OCH₃) significantly influence the electronic environment and thus the chemical shifts. youtube.comnih.govresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methoxy-1H-indol-6-ylamine Note: Data is predicted based on substituent effects on the indole scaffold. Actual values may vary. Shifts are referenced to TMS.

Solid-State NMR (ssNMR): For the hydrochloride salt, which is a crystalline solid, ssNMR provides valuable information that is inaccessible in solution. researchgate.netrsc.org It can be used to study the effects of crystal packing on molecular conformation. Different polymorphs (different crystal forms of the same compound) can be distinguished by their unique ssNMR spectra. Furthermore, techniques like cross-polarization magic-angle spinning (CP/MAS) can enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed insight into the local environment of each atom in the crystal lattice.

X-ray Crystallography: Methodological Insights into Hydrogen Bonding Networks, Crystal Packing Motifs, and Molecular Conformations

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, bond lengths, and bond angles. For an ionic compound like this compound, this technique is particularly insightful for understanding the complex network of intermolecular interactions. nih.govnih.govmdpi.comnih.gov

Methodological Approach: A suitable single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the molecular structure is solved and refined.

Crystal Packing and Molecular Conformation: The planar indole rings are likely to arrange themselves through π-π stacking interactions to maximize van der Waals forces. nih.gov The specific arrangement, whether face-to-face or offset, influences the crystal's density and stability. The conformation of the methoxy group (its orientation relative to the indole ring) would also be determined. Analysis of crystal structures of similar indole derivatives provides a template for what might be expected. nih.govresearchgate.net

Interactive Data Table: Representative Crystallographic Data for a Substituted Indole Derivative Note: This table shows example data from a related structure, N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, to illustrate the type of information obtained from X-ray crystallography. nih.gov

For this compound, one would expect strong N-H···Cl hydrogen bonds to be the dominant feature, fundamentally shaping the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Probing Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are excellent for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. researchgate.netrsc.org

Functional Group Analysis: Each functional group has characteristic vibrational frequencies.

N-H Stretching: The indole N-H will show a sharp stretch around 3400-3300 cm⁻¹. The aminium group (-NH₃⁺) will exhibit broad, strong stretching bands between 3200 and 2800 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methoxy C-H stretches appear just below 3000 cm⁻¹.

N-H Bending: The -NH₃⁺ group has characteristic bending (scissoring and wagging) vibrations around 1600-1500 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1620-1450 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong, characteristic C-O stretch around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Probing Molecular Interactions: The formation of hydrogen bonds, particularly the strong N-H···Cl⁻ interactions, causes significant changes in the vibrational spectra. The N-H stretching frequencies of the aminium and indole groups will be red-shifted (moved to lower wavenumbers) and broadened compared to the non-hydrogen-bonded state. This provides direct evidence of the hydrogen bonding network in the solid state.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Mass Spectrometry: Advanced Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions, which provides crucial structural information. libretexts.orgchemguide.co.uk

Fragmentation Pathways: In electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized and often fragments in a predictable manner. For the free base, 4-Methoxy-1H-indol-6-ylamine, the molecular ion (M⁺˙) would undergo several key fragmentations:

Loss of a methyl radical: Cleavage of the C-O bond in the methoxy group can lead to the loss of a methyl radical (•CH₃), forming a stable [M-15]⁺ ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a common pathway for amines, though less favorable on an aromatic ring.

Retro-Diels-Alder (RDA) type reaction: The indole ring can undergo cleavage, leading to characteristic fragments of the pyrrole (B145914) or benzene portions.

Loss of HCN: A common fragmentation for indole rings involves the expulsion of hydrogen cyanide.

Isotopic Labeling Studies: To confirm proposed fragmentation mechanisms, isotopic labeling is employed. nih.govnih.govacs.orgresearchgate.net For example, synthesizing the compound with deuterium (B1214612) atoms at specific positions can trace the path of those atoms during fragmentation.

Deuterium exchange of N-H protons: By dissolving the sample in D₂O, the acidic protons on the indole and amino nitrogens can be replaced with deuterium. This would result in a mass shift for any fragment that retains these nitrogen atoms, confirming their location.

Synthesis with a deuterated methoxy group (-OCD₃): If the fragmentation involves the loss of a methyl radical, using a -OCD₃ labeled compound would result in the loss of a •CD₃ radical, and the corresponding fragment would show a mass shift of 18 units ([M-18]⁺) instead of 15, confirming this pathway.

Interactive Data Table: Predicted Key Mass Fragments for 4-Methoxy-1H-indol-6-ylamine (Free Base)

Chiroptical Spectroscopy (CD, OR) for Stereochemical Investigations of Chiral Derivatives

The parent compound, this compound, is achiral. However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for studying chiral derivatives. documentsdelivered.commdpi.comresearchgate.net Chirality could be introduced, for example, by derivatizing the 6-amino group with a chiral auxiliary, such as (S)-α-methylbenzylamine.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The indole ring system is a strong chromophore, and when placed in a chiral environment, it gives rise to a characteristic CD spectrum, known as a Cotton effect. The sign and magnitude of the Cotton effect are highly sensitive to the absolute stereochemistry of the nearby chiral center(s). mdpi.comresearchgate.net

Application to Chiral Derivatives: For a chiral derivative, the experimental CD spectrum can be compared with a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S) of the stereocenter. rsc.org CD can also be used to study conformational changes in chiral derivatives, as different conformers often have distinct CD signatures. rsc.org

For example, if the 6-amino group were acylated with a chiral carboxylic acid, the resulting amide would be chiral. The CD spectrum would be dominated by the electronic transitions of the indole chromophore, perturbed by the chiral acyl group. This would allow for detailed stereochemical and conformational analysis of the derivative. nih.gov

Computational and Theoretical Investigations of 4 Methoxy 1h Indol 6 Ylamine Hydrochloride

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic characteristics of indole (B1671886) derivatives. rsc.orgchemrxiv.orgresearchgate.net For the 4-Methoxy-1H-indol-6-ylamine hydrochloride molecule, the electronic structure is fundamentally dictated by the π-conjugated indole core, with significant modulation by the electron-donating methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups.

Electronic Structure and Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. In indole and its derivatives, these orbitals are typically of π-character, distributed across the bicyclic ring system. The presence of electron-donating groups like methoxy and amino groups is known to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. chim.it Conversely, these substituents have a smaller effect on the LUMO energy. This leads to a reduced HOMO-LUMO energy gap, which often correlates with increased reactivity and can cause a bathochromic (red) shift in the molecule's absorption spectrum. researchgate.net

Computational studies on various substituted indoles have shown that the electron density of the indole ring is increased by in-plane substituents. researchgate.net DFT calculations can precisely map the electron density distribution and molecular electrostatic potential (MEP), identifying regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites). For 4-Methoxy-1H-indol-6-ylamine, the regions around the pyrrole (B145914) ring, particularly the C3 position, and the benzene (B151609) ring are expected to be electron-rich, making them primary sites for electrophilic substitution. bhu.ac.in

Reactivity Predictions: The reactivity of indole derivatives can be quantified using parameters derived from quantum chemical calculations. The nucleophilicity parameter (N) is used to characterize the reactivity of indoles toward electrophiles. uni-muenchen.de For instance, 5-methoxy-2-methylindole (B121554) has a reported N parameter of 7.26, while 4-methoxy-indole has an N of 5.41, indicating their high nucleophilic character. uni-muenchen.delmu.de The hydrochloride salt form means the amine group will be protonated (-NH₃⁺), which would act as an electron-withdrawing group, thereby decreasing the nucleophilicity of the benzene ring. However, the C3 position on the pyrrole ring remains the most probable site for electrophilic attack due to stabilization of the transition state intermediate by the nitrogen lone pair. bhu.ac.inic.ac.uk

Table 1: Predicted Electronic Properties and Reactivity Sites for this compound based on Analogous Compounds
PropertyPredicted CharacteristicRationale from Analogous Studies
HOMO EnergyRelatively HighElectron-donating -OCH₃ and -NH₂ groups raise HOMO energy. chim.it
LUMO EnergyLess AffectedSubstituent effects are less pronounced on the LUMO. researchgate.net
HOMO-LUMO GapRelatively SmallResults in a bathochromic shift and higher reactivity. researchgate.net
Primary Site of Electrophilic AttackC3 PositionThe intermediate is stabilized by the pyrrole nitrogen. bhu.ac.inic.ac.uk
Effect of -OCH₃ GroupElectron-donating, increases ring activationEnhances reactivity towards electrophiles. chim.it
Effect of -NH₃⁺ Group (as hydrochloride)Electron-withdrawing, deactivates benzene ringReduces nucleophilicity of the benzene portion.

Conformational Analysis and Energy Landscape Mapping via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to understanding its interactions with other molecules. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations can map the potential energy surface and identify stable conformers.

For substituted indoles, the primary conformational flexibility arises from the rotation of substituent groups. documentsdelivered.com In the case of 4-Methoxy-1H-indol-6-ylamine, the key rotatable bonds are the C4-O bond of the methoxy group and the C6-N bond of the amine group.

Molecular Mechanics and Dynamics Simulations: Molecular mechanics force fields can be used to rapidly explore the conformational space. These simulations would reveal the preferred orientation of the methoxy group's methyl moiety relative to the indole ring. Studies on related systems, like 5-methoxy-1H-indole-2-carboxylic acid, show that interactions between substituents and adjacent ring atoms significantly influence the spatial arrangement. nih.gov MD simulations, which model the movement of atoms over time, can provide insight into the dynamic behavior of the molecule in different environments (e.g., in solution). These simulations can map the energy landscape, identifying low-energy valleys corresponding to stable conformations and the energy barriers separating them. For instance, hindered rotation about certain bonds, such as sulfonamide S-N bonds in related indole systems, has been observed and characterized by variable temperature NMR and computational methods. documentsdelivered.com

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. epstem.net These calculated values, when scaled or referenced against a standard, typically show good agreement with experimental data. For complex organic molecules, the mean absolute error for ¹H NMR chemical shifts can be less than 0.21 ppm, and for ¹³C NMR, less than 1.2 ppm. nih.gov Machine learning approaches have also emerged, offering predictions with even higher accuracy, sometimes reaching a mean absolute error of less than 0.10 ppm for ¹H shifts. nih.gov For this compound, calculations would predict distinct signals for the aromatic protons, the N-H proton of the indole, the methoxy protons, and the ammonium (B1175870) protons, with their specific shifts influenced by the electronic environment created by the substituents.

Vibrational Frequencies: DFT calculations are also highly effective for predicting infrared (IR) and Raman spectra. rsc.org The calculated harmonic vibrational frequencies can be assigned to specific molecular motions, such as N-H stretching, C-H bending, and ring breathing modes. researchgate.net Studies on indole and 5-aminoindole (B14826) using the B3LYP method with a 6-311++G(d,p) basis set have shown that the calculated frequencies are in excellent agreement with experimental values. researchgate.net For the target molecule, characteristic frequencies for the N-H stretch of the indole, the O-CH₃ stretch of the methoxy group, and the N-H bends of the ammonium group would be predicted, aiding in the analysis of its experimental IR spectrum. nih.gov

Table 2: Predicted Spectroscopic Parameters for this compound
Spectroscopic TechniqueParameterPredicted Observation / Computational MethodReference from Analogous Studies
NMR¹H Chemical ShiftsDFT (GIAO method) can predict shifts with MAE < 0.21 ppm. Aromatic protons will be in the aromatic region, with specific shifts influenced by -OCH₃ and -NH₃⁺. Methoxy protons will appear as a singlet. epstem.netnih.gov
¹³C Chemical ShiftsDFT (GIAO method) can predict shifts with MAE < 1.2 ppm. Carbons attached to O and N will be significantly shifted. epstem.netnih.gov
Vibrational Spectroscopy (IR/Raman)Indole N-H StretchPredicted around 3000-3200 cm⁻¹. researchgate.net
Ammonium N-H BendsCharacteristic bands would be predicted in the fingerprint region. researchgate.net
C-O-C (Methoxy) StretchPredicted bands for asymmetric and symmetric stretching. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is invaluable for elucidating reaction mechanisms, mapping potential energy surfaces, and characterizing transition states. For this compound, a key reaction is electrophilic aromatic substitution.

As previously noted, the C3 position of the indole ring is the preferred site for electrophilic attack. bhu.ac.in Reaction pathway modeling can confirm this by calculating the activation energies for attack at different positions (e.g., C2, C3, C5, C7). The pathway with the lowest activation energy barrier is the most kinetically favorable. Calculations on the reaction of indole with HCl show that the intermediate formed by protonation at C3 (a Wheland intermediate) is significantly more stable than those formed by attack at C2 or the nitrogen atom. ic.ac.uk This preference is because the positive charge in the C3-attack intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring. bhu.ac.in

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The geometry and energy of this transition state determine the reaction rate. For complex reactions, such as the synthesis of indole derivatives through intramolecular cyclization, computational modeling can help distinguish between plausible mechanistic pathways. mdpi.commdpi.commdpi.com

Intermolecular Interactions and Crystal Lattice Energy Calculations

In the solid state, the arrangement of molecules is governed by intermolecular interactions. For this compound, these interactions would include hydrogen bonding, π-π stacking, and dipole-dipole forces.

Intermolecular Interactions: The protonated amino group (-NH₃⁺) and the chloride counter-ion (Cl⁻) will be the primary sites for strong hydrogen bonding. The -NH₃⁺ group can act as a hydrogen bond donor to the chloride ion or to the oxygen of the methoxy group of a neighboring molecule. The indole N-H group is also a potent hydrogen bond donor and can interact with the chloride ion or form N-H···π bonds with the aromatic ring of an adjacent molecule. nih.goviucr.org The methoxy group's oxygen can act as a hydrogen bond acceptor. nih.gov Furthermore, the planar indole rings are expected to engage in π-π stacking interactions, which contribute significantly to crystal packing stability. nih.govacs.org

Crystal Lattice Energy: The lattice energy is the energy released when gaseous ions or molecules form a crystalline solid. It is a measure of the stability of the crystal lattice. Periodic DFT calculations can be used to compute lattice energies with high accuracy, often within a few kJ/mol of experimental values derived from sublimation enthalpies. nih.govmpg.de Studies on a series of indole analogues found lattice energies ranging from -162.2 to -230.8 kJ/mol. nih.govresearchgate.net The strength of the intermolecular interactions directly correlates with the lattice energy. The strong ionic and hydrogen bonding interactions in this compound are expected to result in a significantly stable crystal lattice with a high lattice energy.

Table 3: Calculated Interaction and Lattice Energies for Representative Indole Analogues
Interaction / PropertyCompound Type / InteractionCalculated Energy (kJ/mol)Reference
Intermolecular InteractionsHydrogen Bonds (general)-34 nih.gov
N-H···π-28 nih.gov
π···π Stacking-18 nih.gov
Dipole-Dipole-18 nih.gov
Lattice Energy (Elat)Indole-162.2 nih.govresearchgate.net
Indole-3-carbinol-230.8 nih.govresearchgate.net

4 Methoxy 1h Indol 6 Ylamine Hydrochloride As a Versatile Synthetic Building Block

Precursor for Novel Indole-Based Heterocycles and Polycycles

The strategic placement of the amino group on the benzene (B151609) portion of the indole (B1671886) ring makes 4-Methoxy-1H-indol-6-ylamine hydrochloride an excellent starting material for the construction of fused and appended heterocyclic systems. The amino group can participate in various classical and modern cyclization reactions to form heterocycles like pyrazoles, isoxazoles, pyrimidines, and quinolines.

Pyrazoles: The synthesis of pyrazoles typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govdergipark.org.tr In this context, the amino group of 4-Methoxy-1H-indol-6-ylamine can be converted into a hydrazine moiety. Alternatively, the amino group can act as a nucleophile in reactions designed to build the pyrazole ring onto the indole core. Research on the related compound, 4,6-Dimethoxy-1H-indole, has shown its successful conversion into pyrazole derivatives, indicating a viable pathway for analogous transformations using 4-Methoxy-1H-indol-6-ylamine. researchgate.net

Isoxazoles: Isoxazoles are commonly synthesized through the reaction of hydroxylamine with α,β-unsaturated ketones or 1,3-diketones. nih.govorientjchem.orgorganic-chemistry.org The 6-amino group of the title compound can be chemically modified to participate in cycloaddition reactions or serve as an anchor for building blocks that can subsequently cyclize to form an isoxazole ring fused to the indole system. For example, a common strategy involves the reaction of a β-diketone with hydroxylamine, a reaction for which the indole amine could be a precursor or a substituent carrier. nih.gov

Pyrimidines: Pyrimidine synthesis often relies on the condensation of a compound containing an N-C-N fragment (like urea or thiourea) with a 1,3-dicarbonyl compound or its equivalent, as seen in the Biginelli reaction. biomedres.us The amino group of 4-Methoxy-1H-indol-6-ylamine provides a reactive handle to introduce the necessary components for pyrimidine ring formation. For instance, it can be acylated and then cyclized with a suitable partner to construct the pyrimidine ring.

Quinolines: Classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, utilize anilines as key starting materials. tubitak.gov.trnih.goviipseries.org The 6-aminoindole (B160974) structure is essentially a substituted aniline (B41778), making it a prime candidate for these reactions. In a Skraup-type synthesis, the amine would be reacted with glycerol, an oxidizing agent, and sulfuric acid to construct the quinoline ring fused to the indole nucleus. The Friedländer synthesis would involve the condensation of the 6-aminoindole with a compound containing a ketone and an adjacent active methylene group.

Applications in Complex Organic Synthesis as a Key Fragment or Intermediate

The unique substitution pattern of this compound makes it a valuable intermediate for constructing larger, more complex molecules, including biologically active compounds and natural product analogs. The indole nucleus is a common feature in many pharmaceuticals and natural products, and this building block provides a pre-functionalized core that can simplify synthetic routes. nih.govchim.itnih.gov

The presence of both a methoxy (B1213986) and an amino group allows for orthogonal chemical modifications. The amino group can be readily diazotized and converted into a variety of other functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions, or it can be used in coupling reactions to attach other molecular fragments. The methoxy group can potentially be cleaved to reveal a phenol (B47542), providing another site for functionalization.

An example of the utility of the 4-amino-6-substituted indole scaffold is demonstrated in the synthesis of (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Although this specific synthesis starts from a different precursor, it highlights the chemical feasibility of performing complex transformations on this type of substituted indole to create highly functionalized molecules. researchgate.net The compound serves as a key fragment that can be elaborated upon to build intricate molecular architectures.

Integration into Macrocyclic and Supramolecular Architectures

Macrocycles and supramolecular structures are large, complex molecules with unique host-guest properties and biological activities. Their synthesis often relies on the strategic use of building blocks that provide specific geometries and functional groups for cyclization or self-assembly. Methoxy-substituted aromatic rings are common components in the synthesis of macrocyclic hosts like cryptophanes and hemicryptophanes. uit.noens-lyon.frresearchgate.netresearchgate.net These cage-like molecules are often built from cyclotriveratrylene (CTV) units, which are derived from veratrole (1,2-dimethoxybenzene).

While direct use of this compound in published cryptophane syntheses is not documented, its structural features make it an intriguing candidate for incorporation into such architectures. The indole nucleus could impart specific electronic and binding properties to the macrocyclic cavity, while the amino group provides a key reactive handle for linking it to other components of the macrostructure. This could lead to the development of novel hosts with unique recognition capabilities.

Synthetic StrategyKey PrecursorsPotential Role of 4-Methoxy-1H-indol-6-ylamine
Cryptophane Synthesis Cyclotriveratrylene (CTV) derivatives, often from veratrole or vanillyl alcohol. uit.noresearchgate.netCould be modified to act as a panel or linker, introducing the indole moiety into the cage structure.
Hemicryptophane Synthesis A CTV unit combined with a different C3-symmetrical moiety. ens-lyon.frresearchgate.netThe amino group allows for covalent linkage to a CTV cap, creating a novel hemicryptophane.

Role in the Synthesis of Advanced Organic Materials

The indole scaffold is known for its interesting electronic properties, making indole derivatives useful in the field of materials science. They have been investigated as components in organic semiconductors, dyes, and organic light-emitting diodes (OLEDs). The electron-rich nature of the indole ring, enhanced by the methoxy substituent, makes 4-Methoxy-1H-indol-6-ylamine a promising building block for such materials.

The amino group is particularly useful as it provides a point of attachment for polymerization or for linking the indole core to other chromophores or electronically active groups. This allows for the systematic tuning of the material's optical and electronic properties, such as its absorption and emission wavelengths or its charge transport capabilities. While specific examples utilizing this exact compound are not prevalent, the general strategy of incorporating functionalized methoxyindoles into advanced materials is established. For instance, related methoxy-indole derivatives have been investigated as building blocks for organic semiconductors.

Development of Chemical Libraries for Diverse Chemical Space Exploration

Combinatorial chemistry and diversity-oriented synthesis are powerful tools in drug discovery, enabling the rapid generation of large libraries of compounds for high-throughput screening. nih.gov The indole scaffold is considered a "privileged structure" in medicinal chemistry because it is found in many biologically active compounds and can interact with a variety of biological targets. nih.gov

This compound is an ideal starting point for building such a chemical library. Its multiple reactive sites—the N-H of the indole ring, the C3 position of the indole, and the 6-amino group—allow for divergent synthesis pathways. A common core structure can be elaborated with a wide variety of building blocks at these different positions, quickly generating a library of structurally diverse molecules. This approach allows for the efficient exploration of the chemical space around the 4-methoxy-6-aminoindole core, increasing the probability of discovering novel compounds with desired biological activities.

Reactive SitePossible Modifications
Indole N-H Alkylation, Acylation, Arylation
Indole C3 Electrophilic substitution (e.g., Vilsmeier-Haack, Mannich), Metal-catalyzed coupling
6-Amino Group Acylation, Sulfonylation, Reductive amination, Diazotization and substitution, Formation of heterocycles

This systematic functionalization enables the creation of a large and diverse collection of novel indole derivatives, which can then be screened for therapeutic potential against various diseases.

Derivatization Strategies and Analogue Synthesis Based on the 4 Methoxy 1h Indol 6 Ylamine Hydrochloride Scaffold

Functionalization at the Indole (B1671886) Nitrogen (N1) and Aromatic Carbon Positions (C2, C3, C5, C7)

The indole core of 4-methoxy-1H-indol-6-ylamine offers several sites for functionalization. The N1 position can be readily alkylated or acylated, while the C2, C3, C5, and C7 positions are susceptible to electrophilic substitution and other C-H functionalization reactions. researchgate.net

N1-Functionalization: The indole nitrogen can be deprotonated with a suitable base, followed by reaction with various electrophiles. Common modifications include N-alkylation, N-arylation, and N-acylation. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride. N-sulfonylation, for example with tosyl chloride, can also be performed to introduce a protecting group or to modulate the electronic properties of the indole ring. mdpi.com

C2 and C3-Functionalization: The C3 position is the most nucleophilic carbon on the indole ring and is highly susceptible to electrophilic attack. researchgate.net Reactions such as the Mannich reaction can introduce aminomethyl groups at C3. sci-hub.se Friedel-Crafts acylation can introduce acyl groups, and Vilsmeier-Haack formylation can introduce a formyl group at C3. Functionalization at the C2 position is generally less facile but can be achieved through directed metalation or specific catalytic methods. researchgate.net

C5 and C7-Functionalization: The C5 and C7 positions on the benzene (B151609) portion of the indole are less reactive than the pyrrole (B145914) ring carbons. However, their functionalization can be achieved through directed C-H activation strategies. researchgate.net The use of directing groups on the indole nitrogen can facilitate regioselective arylation, olefination, acylation, and alkylation at the C7 position. researchgate.net Similarly, with appropriate directing groups, functionalization at the C5 position is also possible. The inherent electronic properties of the 4-methoxy and 6-amino groups will also influence the regioselectivity of electrophilic aromatic substitution on the benzene ring.

Position Reaction Type Reagents and Conditions Product Type
N1 Alkylation Alkyl halide, Base (e.g., NaH), THF N-Alkyl-4-methoxy-1H-indol-6-ylamine
N1 Sulfonylation Tosyl chloride, Base (e.g., Pyridine) N-Tosyl-4-methoxy-1H-indol-6-ylamine
C3 Mannich Reaction Formaldehyde (B43269), Dimethylamine, Acetic acid 3-(Dimethylaminomethyl)-4-methoxy-1H-indol-6-ylamine
C3 Vilsmeier-Haack POCl₃, DMF 4-Methoxy-6-amino-1H-indole-3-carbaldehyde
C7 C-H Arylation Aryl halide, Pd catalyst, Directing group on N1 7-Aryl-4-methoxy-1H-indol-6-ylamine

Modifications of the Amino Group: Directed Amidation, Sulfonamidation, and Urea/Thiourea Formation

The primary amino group at the C6 position is a key handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities that can significantly impact the molecule's properties.

Amidation and Sulfonamidation: The amino group can be readily acylated with acyl chlorides or carboxylic acid anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and allow for the introduction of a vast array of substituents. For example, derivatization of an amino group on a piperidine (B6355638) attached to an indole core has been shown to yield biochemically potent analogues through the formation of amides, ureas, carbamates, and sulfonamides. nih.gov

Urea and Thiourea Formation: The amino group can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding and can be crucial for molecular recognition. The synthesis of benzimidazole (B57391) derivatives, which are bioisosteres of indoles, has involved the transformation of an amino group into a sulfamoylcarbamate. mdpi.com

Modification Reagents and Conditions Product Functional Group
Amidation Acyl chloride, Pyridine Amide
Sulfonamidation Sulfonyl chloride, Pyridine Sulfonamide
Urea Formation Isocyanate, Triethylamine, CH₂Cl₂ Urea
Thiourea Formation Isothiocyanate, Triethylamine, CH₂Cl₂ Thiourea

Esterification and Etherification of Methoxy (B1213986) Group (if applicable for cleavage/modification)

The methoxy group at the C4 position is generally stable. However, under certain conditions, it can be cleaved to reveal a hydroxyl group, which can then be further functionalized.

Demethylation: Cleavage of the methyl ether can be achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide (BBr₃). researchgate.net The resulting phenol (B47542) at the C4 position is a versatile intermediate.

Etherification and Esterification of the Resulting Phenol: Once the hydroxyl group is unmasked, it can undergo O-alkylation (etherification) with alkyl halides in the presence of a base to introduce new ether linkages. It can also be acylated (esterification) with acyl chlorides or anhydrides to form esters. rsc.org These modifications can alter the lipophilicity and steric profile of the molecule.

Transformation Reagents and Conditions Intermediate/Product
Demethylation BBr₃, CH₂Cl₂ 4-Hydroxy-1H-indol-6-ylamine
Etherification Alkyl halide, K₂CO₃, Acetone 4-Alkoxy-1H-indol-6-ylamine
Esterification Acyl chloride, Pyridine 4-Acyloxy-1H-indol-6-ylamine

Introduction of Halogen Substituents and Subsequent Cross-Coupling Reactions

Halogenation of the indole ring provides key intermediates for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. osaka-u.ac.jp

Halogenation: The electron-rich nature of the 4-methoxy-1H-indol-6-ylamine scaffold makes it susceptible to electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used to introduce bromine and chlorine, respectively, at various positions on the indole ring. The regioselectivity of halogenation will be influenced by the directing effects of the existing substituents. Iodination can be achieved with reagents like N-iodosuccinimide (NIS) or iodine in the presence of a base. mdpi.com

Cross-Coupling Reactions: The resulting haloindoles are versatile substrates for a range of palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds. acs.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. acs.org

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions provide powerful tools for the late-stage functionalization of the indole scaffold, allowing for the synthesis of complex analogues. nih.gov

Reaction Catalyst/Reagents Coupling Partner Bond Formed
Suzuki Pd(PPh₃)₄, Base Boronic acid/ester C-C (Aryl/Vinyl)
Sonogashira PdCl₂(PPh₃)₂, CuI Terminal alkyne C-C (Alkynyl)
Buchwald-Hartwig Pd catalyst, Ligand, Base Amine C-N
Heck Pd catalyst, Base Alkene C-C (Alkenyl)

Regioselective Introduction of Additional Functional Handles for Further Chemical Transformations

The strategic introduction of additional functional groups can serve as a foundation for subsequent, more complex chemical transformations. chim.it This approach allows for the construction of intricate molecular architectures.

Introduction of Nitro Groups: Nitration of the indole ring, typically at the C5 or C7 positions, can be achieved with reagents like fuming nitric acid in acetic acid. researchgate.net The nitro group can then be reduced to an amino group, providing another site for derivatization as described in section 7.2.

Introduction of Formyl Groups: As mentioned in section 7.1, formylation at the C3 position via the Vilsmeier-Haack reaction introduces an aldehyde. This aldehyde can then undergo a wide range of subsequent reactions, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid.

Introduction of Thioether Groups: Thioether functionalities can be installed at the N1 or C3 positions and can act as directing groups for site-selective C-H functionalization at the C4 and C7 positions. osaka-u.ac.jp These directing groups can be removed or transformed after the desired functionalization has been achieved. osaka-u.ac.jp

This multi-step derivatization approach, where functional handles are first introduced and then elaborated, provides a powerful strategy for generating chemical diversity from the 4-methoxy-1H-indol-6-ylamine hydrochloride scaffold.

Future Directions and Emerging Research Avenues for 4 Methoxy 1h Indol 6 Ylamine Hydrochloride

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of indole (B1671886) derivatives is no exception. openmedicinalchemistryjournal.combenthamdirect.com Future research on 4-Methoxy-1H-indol-6-ylamine hydrochloride will likely focus on developing greener synthetic routes that are more environmentally friendly and efficient than traditional methods. openmedicinalchemistryjournal.com These approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption. benthamdirect.comresearchgate.net

Key green chemistry strategies that could be applied to the synthesis and derivatization of this compound include:

Microwave-assisted synthesis: This technique can significantly accelerate reaction times, improve yields, and reduce the formation of byproducts. tandfonline.comtandfonline.com Microwave irradiation offers a rapid and efficient heating method for organic reactions. tandfonline.comtandfonline.com

Use of green solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ionic liquids, or deep-eutectic liquids can drastically reduce the environmental impact of the synthesis. openmedicinalchemistryjournal.com Water, in particular, is an attractive solvent due to its non-toxic nature. openmedicinalchemistryjournal.com

Catalyst-free and solvent-free reactions: Developing reactions that proceed without the need for a catalyst or solvent represents a highly sustainable approach. openmedicinalchemistryjournal.com Visible light irradiation is one such method that has been successfully used for the synthesis of some indole derivatives. openmedicinalchemistryjournal.com

Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and can reduce the number of synthetic steps, saving time and resources. openmedicinalchemistryjournal.comresearchgate.net

The following table summarizes some green chemistry approaches applicable to indole synthesis:

Green Chemistry ApproachAdvantagesPotential Application to this compound
Microwave-Assisted SynthesisRapid reaction times, higher yields, environmentally friendly. tandfonline.comtandfonline.comAccelerated synthesis and derivatization reactions.
Use of Green Solvents (e.g., water, ionic liquids)Reduced toxicity and environmental impact. openmedicinalchemistryjournal.comPerforming synthetic steps in aqueous media or recyclable ionic liquids.
Solvent-Free ReactionsEliminates solvent waste, cost-effective. openmedicinalchemistryjournal.comSolid-state reactions or reactions under high pressure without a solvent.
Multicomponent ReactionsHigh atom economy, reduced synthetic steps. openmedicinalchemistryjournal.comresearchgate.netEfficient one-pot synthesis of complex derivatives from the parent compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms is a promising avenue for its efficient and scalable production and derivatization. ijprajournal.comresearchgate.netnih.gov Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. ijprajournal.comresearchgate.net

Automated synthesis platforms, often utilizing technologies like acoustic droplet ejection (ADE), enable the rapid synthesis and screening of large libraries of compounds on a nanoscale. researchgate.netnih.govnih.gov This high-throughput approach can accelerate the discovery of new derivatives of this compound with desired properties. researchgate.netnih.govrug.nl The combination of flow chemistry and automation can lead to a more efficient and sustainable production of fine chemicals and pharmaceuticals. researchgate.net

Key benefits of these technologies for research on this compound include:

Enhanced reaction control: Precise control over parameters like temperature, pressure, and reaction time. nih.gov

Improved safety: The small reaction volumes in flow reactors minimize the risks associated with hazardous reagents and exothermic reactions. ijprajournal.com

Scalability: Seamless transition from laboratory-scale synthesis to industrial production. researchgate.net

High-throughput screening: Rapid generation and evaluation of a large number of derivatives. researchgate.netnih.govrug.nl

Development of Novel Catalytic Reactions Utilizing or Modifying the Compound

The indole nucleus is a versatile scaffold for the development of novel catalytic reactions. nih.govrsc.org Future research could explore the use of this compound as a ligand or catalyst in various organic transformations. The electron-donating methoxy (B1213986) group and the amino group can influence the electronic properties of the indole ring, potentially leading to unique catalytic activities. chim.it

Furthermore, the compound itself can be a substrate for developing new catalytic methods for site-selective functionalization of the indole core. rsc.orgresearchgate.net For instance, transition-metal catalyzed C-H functionalization can be employed to introduce various substituents at different positions of the indole ring, leading to a diverse range of derivatives with potentially interesting properties. nih.govrsc.orgresearchgate.net The development of artificial metalloenzymes for the selective oxidation of indoles also presents an exciting research direction. acs.org

Potential catalytic applications and modifications include:

Asymmetric catalysis: Designing chiral catalysts based on the indole scaffold for enantioselective synthesis. nih.gov

C-H functionalization: Developing new methods for the direct and selective introduction of functional groups onto the indole ring. rsc.orgresearchgate.net

Oxidative catalysis: Exploring the use of the compound in selective oxidation reactions, potentially mimicking enzymatic processes. acs.org

Carbonylative synthesis: Utilizing carbonylation reactions for the synthesis and functionalization of indole derivatives. beilstein-journals.org

Application in the Design of Advanced Chemical Probes and Tools for Non-Biological Research (e.g., sensors, catalysts)

The inherent fluorescence and electron-rich nature of the indole scaffold make it an excellent candidate for the development of chemical sensors. sjp.ac.lkresearchgate.net Derivatives of this compound could be designed as chemosensors for the detection of various analytes, such as metal ions and anions. sjp.ac.lkspectroscopyonline.comnih.gov The methoxy and amino groups can act as binding sites or signaling units, leading to changes in color or fluorescence upon interaction with the target analyte. sjp.ac.lkspectroscopyonline.com

Indole-based compounds have been successfully employed as fluorescent chemosensors for the detection of fluoride (B91410) and copper ions. sjp.ac.lkspectroscopyonline.com The design of such sensors often involves the incorporation of specific recognition moieties that can selectively bind to the target ion, resulting in a measurable optical response. sjp.ac.lkspectroscopyonline.com

Examples of potential applications in this area are summarized below:

ApplicationDesign StrategyTarget Analyte
Fluorescent SensorIncorporation of a recognition site for a specific ion.Metal ions (e.g., Hg2+, Cu2+), anions (e.g., F-). sjp.ac.lkspectroscopyonline.comnih.gov
Colorimetric SensorDesign of a molecule that undergoes a color change upon binding.Various ions and small molecules. researchgate.net
CatalystModification of the indole ring to create a catalytically active site.Organic transformations.

Computational Design and Prediction of Novel Indole-Based Systems based on its Scaffold

Computational chemistry and molecular modeling are powerful tools for the rational design and prediction of the properties of new molecules. nih.govniscair.res.in In silico methods can be used to design novel derivatives of this compound with specific properties, such as enhanced catalytic activity or selective binding to a target analyte. nih.govniscair.res.inresearchgate.net

Molecular docking studies can predict the binding affinity and mode of interaction of designed molecules with their targets, guiding the synthesis of the most promising candidates. nih.govorientjchem.orgmdpi.com Computational approaches can also be used to predict various physicochemical and pharmacokinetic properties of new compounds, which is crucial in the early stages of drug discovery and materials science. nih.govnih.govrsc.org The use of in silico predictions can significantly reduce the time and cost associated with experimental research by prioritizing the synthesis of compounds with the highest potential for success. nih.gov

Key computational approaches include:

Molecular Docking: Predicting the binding orientation of a molecule to a target. nih.govmdpi.com

Pharmacophore Modeling: Identifying the essential structural features required for a specific activity. researchgate.net

Quantum Mechanics Calculations: Predicting electronic properties and reactivity. niscair.res.in

Molecular Dynamics Simulations: Studying the dynamic behavior of molecules over time. orientjchem.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxy-1H-indol-6-ylamine hydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodology :

  • Core Route : Start with indole derivatives functionalized at the 6-position. For methoxy-amine substitution, consider reductive amination or nucleophilic substitution under inert atmospheres (e.g., nitrogen) to minimize oxidation .

  • Optimization : Use factorial design to test variables like temperature (30–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, in analogous indole syntheses, yields improved from 65% to >80% by lowering reaction temperatures to 30°C and using BF₃·Et₂O as a catalyst .

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol/water mixtures to isolate the hydrochloride salt .

    • Data Table :
Reaction ConditionYield (%)Purity (HPLC)By-Products Identified
DMF, 80°C, 24h6592%2-Methoxy isomer (5%)
THF, 30°C, BF₃·Et₂O8298%None detected

Q. What spectroscopic techniques are recommended for characterizing this compound, and how can impurities be identified?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm the methoxy (δ 3.8–4.0 ppm) and amine (δ 6.5–7.2 ppm, broad) groups. Compare with structurally similar compounds like 5-methoxy-1H-indol-6-ol .

  • HPLC-MS : Quantify purity and detect impurities (e.g., deaminated or over-oxidized products) using reverse-phase C18 columns and ESI-MS in positive ion mode .

  • XRD : Resolve crystalline structure discrepancies, particularly if polymorphism is suspected .

    • Common Impurities :
  • By-Products : 6-Chloro derivatives (if HCl is in excess) or N-oxide forms (from oxidation).

  • Mitigation : Monitor reaction pH and use antioxidants like BHT during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) from studies reporting antimicrobial vs. anticancer activities. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., kinase inhibition vs. DNA intercalation). For indole derivatives, fluorescence polarization assays can test DNA-binding affinity .
  • Dose-Response Curves : Validate activity thresholds using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .

Q. What strategies are effective in minimizing by-product formation during synthesis?

  • Methodology :

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., imine formation) and adjust reagent stoichiometry dynamically .
  • By-Product Trapping : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or switch to aprotic solvents like DCM to prevent hydrolysis .
  • Table: By-Product Profiles Under Different Conditions
ConditionMajor By-ProductMitigation Strategy
Excess HCl6-ChloroindoleUse controlled HCl gas flow
High TemperatureN-OxideAdd 0.1% BHT as antioxidant

Q. How should stability studies be designed to assess the compound’s shelf life under laboratory storage conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC every 7 days for 4 weeks .
  • Storage Recommendations : Store in amber glass vials at –20°C under nitrogen. Avoid repeated freeze-thaw cycles, which can cause hydrochloride salt dissociation .

Safety and Handling Protocols

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Critical Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
  • Spill Management : Neutralize acid spills with sodium bicarbonate, collect residues in sealed containers, and dispose as hazardous waste .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes. If ingested, administer activated charcoal and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.